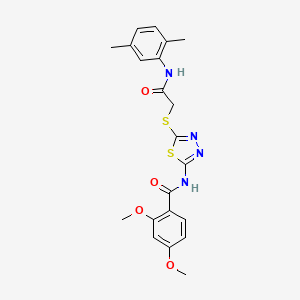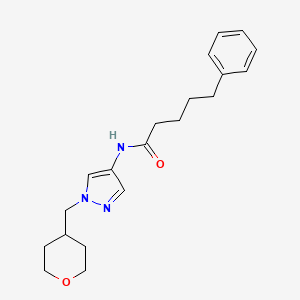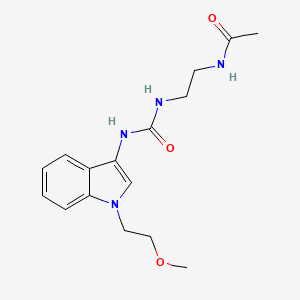![molecular formula C11H16O3S B2970506 9-Oxo-3-thia-bicyclo[3.3.1]nonane-7-carboxylic acid ethyl ester CAS No. 1202072-43-2](/img/structure/B2970506.png)
9-Oxo-3-thia-bicyclo[3.3.1]nonane-7-carboxylic acid ethyl ester
Descripción general
Descripción
9-Oxo-3-thia-bicyclo[3.3.1]nonane-7-carboxylic acid ethyl ester, also known as OTBN, is a chemical compound that has been widely studied for its potential applications in various scientific fields. This compound has been found to have unique properties that make it a promising candidate for use in biochemical and physiological research. In
Aplicaciones Científicas De Investigación
Synthesis of Stereoisomers
Stereocontrolled synthesis of dipeptide mimetics, including 9-oxo-3-thia-bicyclo[3.3.1]nonane derivatives, plays a crucial role in understanding the structural requirements for bioactivity. These compounds are synthesized in various stereochemistries to explore their biological interactions, demonstrating the significance of stereochemistry in biological systems. The comprehensive synthesis of all eight stereoisomers from pyroglutamic esters underscores the complexity and versatility of these compounds in scientific research (Mulzer, Schülzchen, & Bats, 2000).
Enantioselective Oxidation Catalysts
The application of 9-oxo-3-thia-bicyclo[3.3.1]nonane derivatives extends to catalysis, where their utilization in enantioselective oxidation of secondary alcohols demonstrates their potential as chiral ligands. These compounds facilitate the oxidation process, yielding products with good to excellent selectivity, highlighting their role in developing more efficient and selective synthetic pathways (Breuning et al., 2009).
Conformational Analysis
Conformational studies of 9-oxo-3-thia-bicyclo[3.3.1]nonane derivatives provide insights into the structural dynamics of these molecules. The analysis of their conformations using NMR techniques helps understand how structural changes affect their reactivity and interaction with biological molecules. This research area is crucial for designing molecules with specific properties and functions (Peters, van der Toorn, & van Bekkum, 1975).
Structural Features in Lewis Acids
The study of (acyloxy)boranes derived from 9-oxo-3-thia-bicyclo[3.3.1]nonane and similar compounds reveals unexpected structural features and strong Lewis acidity. These insights are pivotal for developing new catalysts and enhancing our understanding of reaction mechanisms involving Lewis acids (Lang, Nöth, & Schmidt, 1995).
Advancements in Organic Synthesis
Research on 9-oxo-3-thia-bicyclo[3.3.1]nonane derivatives contributes significantly to the field of organic synthesis, offering new routes to complex structures. For example, their involvement in the synthesis of bridged morpholines and other cyclic compounds opens up new pathways for creating pharmacologically relevant molecules with potential applications in drug development and beyond (Zaytsev et al., 2016).
Propiedades
IUPAC Name |
ethyl 9-oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3S/c1-2-14-11(13)7-3-8-5-15-6-9(4-7)10(8)12/h7-9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSRCYKIRONQPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2CSCC(C1)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Oxo-3-thia-bicyclo[3.3.1]nonane-7-carboxylic acid ethyl ester | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2970423.png)
![(E)-6-(3,4-dimethylstyryl)-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2970425.png)





![2-{[1-(3,3,3-trifluoro-2-hydroxypropyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2970436.png)


![2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2970440.png)
![N-(4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2970443.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2970444.png)
![1-Ethyl-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea](/img/structure/B2970446.png)